![molecular formula C16H18FN3O2S B2809864 N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide CAS No. 482301-15-5](/img/structure/B2809864.png)
N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
The compound contains several functional groups including a fluorophenyl group, a pyrimidine ring, and a sulfanyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The exact structure would depend on the specific synthesis process used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its functional groups. These could include properties like solubility, melting point, and reactivity .Scientific Research Applications
Quantum Chemical Insight and Molecular Structure
A study by Mary et al. (2020) investigated the novel antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide for its molecular structure, vibrational assignments, and drug likeness through quantum chemical methods. The research provided insights into the molecule's equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments using the density functional B3LYP method. The antiviral potency against SARS-CoV-2 protein was also evaluated through molecular docking, suggesting its potential as a COVID-19 treatment due to a strong binding energy with SARS-CoV-2 protease (Mary et al., 2020).
Structural Insights and Inhibitory Potentials
Al-Wahaibi et al. (2021) reported on the structural characterization of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, providing valuable information on their crystalline forms and potential as dihydrofolate reductase inhibitors. This research contributes to understanding the compounds' structural basis for inhibitory activity against crucial enzymes (Al-Wahaibi et al., 2021).
Antitumor Activities and Synthesis
Research into dihydropyrimidines also extends to their antitumor activities. Jing (2011) synthesized derivatives from L-tyrosine methyl and ethyl esters, indicating selective anti-tumor activities. This work underscores the importance of dihydropyrimidines in developing new chemotherapeutic agents (Xiong Jing, 2011).
Synthesis and Evaluation as Antimicrobial Agents
Baviskar et al. (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to assess their antimicrobial activity. This research highlights the potential of such compounds in fighting bacterial infections, demonstrating significant in vitro antibacterial activity against several pathogens (Baviskar et al., 2013).
Herbicidal Activities and Novel Derivatives
Further expanding the application scope, Wu et al. (2011) designed and synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, demonstrating promising herbicidal activities against dicotyledonous weeds. This work suggests the compound's utility in agricultural settings, providing a basis for developing new herbicides (Wu et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-3-13-8-14(21)20-16(19-13)23-10-15(22)18-9-11-4-6-12(17)7-5-11/h4-8H,2-3,9-10H2,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFQEUVPOWTION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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